[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine
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Overview
Description
“[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a compound that contains a cyclopropyl group attached to an oxadiazole ring, which is further attached to a cyclohexyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a cyclopropyl group and a cyclohexyl group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The InChI code is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Scientific Research Applications
Synthetic Procedures and Pharmacological Activities
1,2,4-oxadiazoles, which share a structural motif with the specified compound, have been studied for their synthesis methods and wide range of pharmacological activities. The synthesis involves converting cyanide to hydroxylamine, followed by a 1,3-dipolar cycloaddition reaction to form the oxadiazole ring, acting as a bioisostere for carboxylic acid and carboxamide groups. This versatility highlights the compound's potential for medicinal applications (Aggarwal, Goyal, & Kaur, 2020).
Chemical Synthesis Techniques
The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation of amidines and methylarenes showcases an efficient protocol for preparing 1,2,4-oxadiazoles from readily available materials. This method emphasizes the compound's utility in chemical synthesis, offering advantages in atom- and step-economy, functional group tolerance, and operational simplicity (Guo et al., 2015).
Novel Synthetic Routes
A unique synthesis approach involves the [4+1] cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles, demonstrating an innovative method to construct deuterated nitrogen-heterocyclic compounds. This method's simplicity, wide substrate scope, and valuable product generation underscore the importance of these compounds in chemical research and potential pharmaceutical applications (Wang et al., 2021).
Antimicrobial and Cytotoxic Activities
Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which could be structurally related to the query compound, has shown significant antimicrobial and cytotoxic activities. This indicates the potential of such compounds in developing new therapeutic agents (Noolvi et al., 2014).
Safety and Hazards
Future Directions
Oxadiazoles, including “[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles .
properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8/h8H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZTWSFKJRGXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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